The table below summarizes the available experimental data for 2,6-Dimethylquinoline (C₁₁H₁₁N, CAS 877-43-0).
| Spectroscopic Method | Key Data & Conditions | Experimental Context |
|---|
| Mass Spectrometry (MS) | Molecular ion, m/z: 157.0 [1] Significant fragments, m/z (relative intensity): 156.0 (32.5%), 115.0 (8.3%), 142.0 (8.2%) [1] | Instrument: Not specified Ionization: 75 eV Source Temp: 280 °C [1] | | Infrared Spectroscopy (IR) | Spectrum Available: Yes (as JCAMP-DX file) [2] State: Solution (CCl₄ and CS₂) [2] | Instrument: BAIRD (PRISM) Path length: 0.010 cm [2] | | UV/Visible Spectroscopy | Spectrum Available: Yes (as JCAMP-DX file) [3] | Instrument: Hitachi 139 [3] | | X-ray Crystallography | Crystal System: Orthorhombic [4] Space Group: P2₁2₁2₁ [4] Melting Point: 328 K (55 °C) [4] | Temperature: 113 K R factor: 0.041 [4] |
The experimental workflow for characterizing a compound like this compound typically involves multiple spectroscopic techniques. The diagram below outlines this general process and how the data from each method contributes to the overall analysis.
General workflow for spectroscopic characterization of this compound, showing available (green) and unavailable (red) data.
For researchers seeking to reproduce or compare results, here are the methodologies cited in the available data.
A complete spectroscopic profile for this compound is lacking in the public search results. To fill these gaps, you could:
The table below summarizes the fundamental identifying information and a key physical property for 2,6-Dimethylquinoline.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Registry Number | 877-43-0 [1] [2] |
| Molecular Formula | C₁₁H₁₁N [1] [2] |
| Molecular Weight | 157.21 g/mol [1] |
| Vapor Pressure | log₁₀(P) = A - (B / (T + C)) where A=4.03965, B=1735.613, C=-108.278 (T: 461.61 to 539.44 K) [2] |
Although a full SDS was not directly available, the following suppliers are listed as having SDS documents for this compound (CAS 877-43-0) [1]. You can visit their websites to obtain the official documents.
| Supplier Name | SDS Link |
|---|---|
| Alfa-Aesar | View / download SDS |
| Sigma-Aldrich | View / download SDS |
| TCI | View / download SDS |
For a technical guide, it is crucial to understand the variability in the foundational in vivo toxicity data. An analysis of historical rat acute oral toxicity (LD₅₀) studies reveals significant inherent variability [3].
This workflow outlines the process of compiling and analyzing this data:
Recent advanced studies on quinoline derivatives highlight the importance of crystallographic and computational methods for analyzing molecular disorder, which aligns with your query.
A 2025 study on the C4-methylation of quinolines details a photoactive, biomimetic reagent that enables previously challenging direct C–H methylation. The protocol involves a bulky α-aminomethyl radical to achieve high regioselectivity, a significant advancement over traditional methods that often result in unmanageable methyl radicals and poor selectivity [1].
Another 2025 paper on synthesizing quinolin-8-amine derivatives confirms the standard practice of using single-crystal X-ray diffraction to unambiguously determine molecular structure and solid-state packing. This research also utilized Hirshfeld surface analysis and energy framework calculations to quantify intermolecular interactions and their contributions to crystal packing stability, which are critical for identifying and understanding disorder [2].
The diagram below outlines a general experimental workflow for investigating molecular disorder, integrating the techniques mentioned in the research.
Experimental workflow for structural analysis from crystallization to final model validation.
For researchers designing such a study, here are the core methodologies and quantitative parameters derived from recent literature.
| Experimental Technique | Key Measurable Parameters / Outcomes | Purpose / Relevance to Disorder |
|---|---|---|
| Single-Crystal X-ray Diffraction [2] | Bond lengths (e.g., C=N: ~1.318-1.363 Å), bond angles, torsion angles, anisotropic displacement parameters (ADPs). | Unambiguously determines atomic positions; reveals disorder via elongated/elliptical ADPs and alternative atomic sites. |
| Hirshfeld Surface Analysis [2] | Quantifies intermolecular contacts (e.g., H···H, H···C, H···X). | Identifies and quantifies weak interactions governing crystal packing, which can stabilize or be disrupted by disorder. |
| Energy Framework Calculations [2] | Calculates interaction energies (kJ/mol) for molecular pairs (electrostatic, polarization, dispersion, exchange-repulsion). | Determines the stability of different molecular arrangements, helping explain the energetic drivers of disorder. |
| Computational Chemistry (DFT) [2] | Optimized geometry, vibrational frequencies, electrostatic potential maps, orbital energies. | Models the ideal gas-phase structure and calculates energy barriers for methyl group rotation, informing disorder analysis. |
The absence of a direct case study on this compound means you would be contributing new knowledge. Your investigation would likely follow the workflow above, using the techniques in the table.
2,6-Dimethylquinoline is a structurally significant heterocyclic compound with important applications in pharmaceutical research and analytical chemistry. This organic compound with the molecular formula C₁₁H₁₁N has garnered substantial scientific interest due to its biological activity and utility in method development. The compound occurs naturally in the roots of Peucedanum praeruptorum and has been identified as a potent inhibitor of cytochrome P450 enzymes, particularly CYP1A2, making it highly relevant to drug metabolism studies and pharmacokinetic research [1] [2]. The ability of this compound to modulate key drug-metabolizing enzymes positions it as a valuable compound for investigating drug-drug interactions and metabolic pathways in early-stage drug development.
The molecular structure of this compound features a quinoline backbone with methyl substituents at both the 2- and 6-positions, contributing to its distinctive physicochemical properties including a logP value of 2.83, indicating moderate lipophilicity [3]. This balance between hydrophobic and hydrophilic characteristics makes it amenable to reversed-phase chromatographic separation, which represents the most common analytical approach for this compound. As pharmaceutical research increasingly focuses on compounds that can serve as both drug candidates and metabolic probes, this compound has emerged as a versatile analytical standard and biological tool compound with dual utility in separation science and enzymology.
The analysis of this compound can be effectively performed using reversed-phase high-performance liquid chromatography (RP-HPLC), a technique that separates compounds based on their differential partitioning between a mobile phase and a hydrophobic stationary phase [4] [5]. Based on established methodologies, the separation employs a Newcrom R1 HPLC column, which features a special reverse-phase matrix with low silanol activity that minimizes secondary interactions and provides excellent peak symmetry for basic compounds like this compound [3]. The mobile phase consists of a mixture of acetonitrile, water, and phosphoric acid, which can be modified by replacing phosphoric acid with formic acid when mass spectrometry compatibility is required.
Table 1: Optimal HPLC Conditions for this compound Separation
| Parameter | Standard Conditions | MS-Compatible Conditions | Fast UPLC Conditions |
|---|---|---|---|
| Column | Newcrom R1 | Newcrom R1 | Newcrom R1 (3 µm particles) |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid | Acetonitrile/Water/Formic Acid | Acetonitrile/Water/Formic Acid |
| Flow Rate | Standard HPLC flow (1-2 mL/min) | Standard HPLC flow (1-2 mL/min) | Higher flow for UPLC |
| Detection | UV-Vis | Mass Spectrometry | UV or MS |
| Application Scope | Standard analysis, pharmacokinetics, preparative separation | Mass spectrometry applications | Fast analysis, high-throughput screening |
The separation method is scalable and adaptable to various analytical scenarios, from qualitative analysis to preparative-scale purification [3]. For laboratories utilizing ultra-high performance liquid chromatography (UHPLC) systems, which operate at pressures beyond 1000 bar and offer improved resolution, sensitivity, and faster analysis times, smaller 3 µm particle columns are available [4]. The method follows the fundamental principle of HPLC where compounds separate due to their varying degrees of interaction with the stationary phase, with the mobile phase carrying the sample through the column to the detector, which generates a signal proportional to the amount of each component [4] [5].
When developing an HPLC method for this compound, several factors must be considered to achieve optimal separation. The physicochemical properties of the analyte, including its moderate hydrophobicity (logP 2.83) and aromatic structure, influence its retention behavior in reversed-phase systems [3] [4]. The choice between isocratic and gradient elution depends on the complexity of the sample matrix; while isocratic methods employing a consistent mobile phase composition are sufficient for pure samples, gradient methods with changing mobile phase composition provide better resolution for complex mixtures [4]. The aqueous component of the mobile phase may be modified with acids like formic or phosphoric acid to improve peak shape and separation efficiency through ion suppression or ion-pairing mechanisms.
The selection of detection methodology should align with the analytical objectives. Traditional UV detection is suitable for standard quantification, while mass spectrometry detection provides superior specificity and sensitivity for metabolite identification or trace analysis [4]. The scalability of the method also enables its application in preparative chromatography for isolating this compound or related compounds from complex mixtures, with the potential for collecting fractionated eluent into discrete containers for further investigation [3] [4]. This flexibility makes the method valuable across various stages of drug development, from initial discovery to quality control.
This compound exhibits significant biological activity as an inhibitor of cytochrome P450 enzymes, particularly demonstrating potent inhibition of CYP1A2 with an IC₅₀ value of 3.3 µM [2]. This isoform of cytochrome P450 is responsible for the metabolism of several clinical drugs, and its inhibition can lead to clinically significant drug-drug interactions. The compound also inhibits CYP2B6 activity, though with lower potency (IC₅₀ 480 µM) [1] [2]. This differential inhibition profile makes this compound a valuable pharmacological tool for studying metabolic pathways and investigating drug-interaction potential in early-stage drug development.
Table 2: Cytochrome P450 Inhibition Profile of this compound
| Enzyme Target | IC₅₀ Value | Inhibition Potency | Biological Significance |
|---|---|---|---|
| CYP1A2 | 3.3 µM | Potent | Major drug-metabolizing enzyme; inhibition affects pharmacokinetics of substrates |
| CYP2B6 | 480 µM | Moderate | Minor hepatic enzyme with growing clinical importance |
| Other CYP Enzymes | Not specified | Not established | Potential for broader inhibition spectrum |
The inhibitory effects of this compound on cytochrome P450 enzymes have been demonstrated in studies using recombinant human enzymes, indicating its potential as a selective probe for reaction phenotyping and metabolic stability assays [1]. This application is particularly relevant in pharmaceutical research where understanding and predicting drug interactions early in development can prevent late-stage failures. The compound's natural occurrence in Peucedanum praeruptorum also suggests possible roles in plant biochemistry and traditional medicine, though these aspects require further investigation [1] [2].
This protocol describes the detailed steps for analyzing this compound using reversed-phase HPLC based on established methodologies [3] [4]. The method is suitable for both qualitative identification and quantitative analysis of the compound in various matrices including pharmaceutical formulations and biological samples.
Materials and Reagents:
Sample Preparation:
Instrumental Conditions:
Chromatographic Procedure:
Method Optimization Tips:
Beyond conventional HPLC applications, this compound serves as a precursor for synthesizing advanced derivatizing reagents used in spectrofluorimetric detection methods. The compound can be transformed into this compound-4-(N-succinimidyl)-formate (DMQF-OSu), which functions as an excellent fluorigenic reagent for the determination of aliphatic amines [6]. This application leverages the significant difference in fluorescence intensity between the native reagent and its amine derivatives, enabling highly sensitive detection of biologically important amines.
The derivatization reaction proceeds under mild conditions in aqueous solutions at room temperature, with DMQF-OSu reacting readily with both primary and secondary amines while generating minimal by-products [6]. The resulting derivatives exhibit strong fluorescence with excitation and emission maxima at approximately 324.4 nm and 416 nm, respectively, allowing for detection limits as low as 1.94×10⁻¹⁰ mol/L for methylamine [6]. This exceptional sensitivity makes the technique valuable for analyzing trace-level amines in environmental and biological samples, including tap water and lake water, with reported recoveries of 99-104% [6]. The method provides a rapid, simple, and feasible alternative to more complex chromatographic approaches for total amine quantification.
The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample preparation to data analysis:
Diagram 1: HPLC Analysis Workflow for this compound. This diagram illustrates the sequential steps from sample preparation through data analysis in the HPLC method.
The following diagram illustrates the biochemical inhibition pathway of this compound and its impact on drug metabolism:
Diagram 2: Cytochrome P450 Inhibition Pathway. This diagram shows the mechanism by which this compound inhibits drug-metabolizing enzymes, potentially leading to altered pharmacokinetics of co-administered medications.
The comprehensive application notes and protocols presented herein establish robust methodologies for the analysis of this compound using HPLC techniques. The well-characterized reversed-phase method provides reliable separation and quantification, while the compound's significant cytochrome P450 inhibition activity makes it particularly valuable for drug metabolism studies. The scalability of the method from analytical to preparative scale, along with its adaptability to various detection platforms including mass spectrometry, ensures broad applicability across pharmaceutical research and development. Furthermore, the derivatization potential of this compound for fluorigenic reagent synthesis extends its utility to sensitive spectrofluorimetric detection of biologically important amines. These collective attributes position this compound as both an analytical standard and a biologically active compound with dual relevance to separation science and drug metabolism research.
2,6-Dimethylquinoline (CAS Registry Number: 877-43-0) is an organic compound with the molecular formula C11H11N and a molecular weight of 157.21 g/mol [1]. It is a white to almost white crystalline solid at room temperature [1].
| Property | Value |
|---|---|
| CAS Registry Number | 877-43-0 [1] |
| Molecular Formula | C11H11N [1] |
| Molecular Weight | 157.21 g/mol [1] |
| Melting Point | 57-59 °C (lit.) [1] |
| Boiling Point | 266-267 °C [1] |
| XLogP3 | 3.1 [2] |
Research indicates that this compound acts as an inhibitor for specific cytochrome P450 enzymes. The quantitative inhibition data is summarized below [3].
| Cytochrome P450 Enzyme | Inhibitory Activity (IC₅₀) |
|---|---|
| CYP1A2 | 3.3 µM |
| CYP2B6 | 480 µM |
This data shows that this compound is a potent and selective inhibitor of CYP1A2, with significantly lower activity against CYP2B6. This selectivity makes it a useful tool compound for in vitro experiments aimed at elucidating the specific role of CYP1A2 in drug metabolism [4] [3].
The following section details a validated high-throughput methodology for assessing the inhibitory effects of compounds on major cytochrome P450 enzymes, adapted from current literature [5] [6]. This protocol is suitable for evaluating this compound.
The following diagram illustrates the key steps involved in performing the CYP inhibition assay:
The potent and selective inhibition of CYP1A2 by this compound makes it valuable for several applications in early-stage drug discovery and development [4] [5]:
Before initiating laboratory experiments, in silico tools can help prioritize compounds and identify potential risks.
Once a compound is flagged for potential inhibition, the following standardized in vitro assays are used for experimental confirmation.
This assay determines if your compound is a substrate for a specific CYP enzyme, which is a prerequisite for some types of inhibition [1].
This protocol determines if your compound directly and reversibly inhibits a CYP enzyme.
This assay identifies mechanism-based inhibitors that cause irreversible, long-lasting inhibition.
The following tables, based on FDA guidelines, provide essential reference information for designing your inhibition studies [4].
Table 1: Examples of In Vitro Probe Substrates and Inhibitors for CYP Enzymes
| Enzyme | Marker Reaction | Selective Inhibitor (Reversible) | Time-Dependent Inhibitor (TDI) |
|---|---|---|---|
| CYP1A2 | Phenacetin O-deethylation | α-Naphthoflavone | Furafylline |
| CYP2B6 | Bupropion hydroxylation | Sertraline, Ticlopidine | Thiotepa, Clopidogrel |
| CYP2C8 | Amodiaquine N-deethylation | Montelukast | Phenelzine, Gemfibrozil glucuronide |
| CYP2C9 | Diclofenac 4'-hydroxylation | Sulfaphenazole | Tienilic Acid |
| CYP2C19 | S-Mephenytoin 4'-hydroxylation | N-3-benzyl-nirvanol | Ticlopidine |
| CYP2D6 | Bufuralol 1'-hydroxylation | Quinidine | Paroxetine |
| CYP3A4 | Midazolam 1'-hydroxylation, Testosterone 6β-hydroxylation | Ketoconazole, Itraconazole | Azamulin, Troleandomycin |
Table 2: Clinical Index Substrates and Inhibitors (for context)
| Enzyme | Sensitive Clinical Substrate | Strong Clinical Inhibitor |
|---|---|---|
| CYP1A2 | Caffeine, Tizanidine | Fluvoxamine |
| CYP2C8 | Repaglinide | Gemfibrozil |
| CYP2C9 | S-Warfarin (moderately sensitive) | Fluconazole |
| CYP2C19 | Omeprazole | Fluvoxamine |
| CYP2D6 | Dextromethorphan | Paroxetine, Fluoxetine |
| CYP3A | Midazolam, Triazolam | Clarithromycin, Itraconazole |
After obtaining experimental data, interpret the results to assess the potential drug-drug interaction (DDI) risk of this compound.
The experimental workflow for characterizing a compound like this compound involves sequential steps from prediction to validation, as outlined below.
While direct data on this compound is unavailable, the established protocols and frameworks provide a clear path for its characterization. Your application note should emphasize a stepwise strategy:
This systematic approach will enable your team to efficiently identify and mitigate CYP-related DDI risks associated with this compound or similar novel compounds.
This document outlines a potassium tert-butoxide (KOtBu)-promoted method for the synthesis of symmetric and unsymmetric 2-alkenyl bisquinolines via oxidative dimerization of 2-methylquinolines. This method uses molecular oxygen as a green oxidant and provides a one-pot alternative to traditional approaches that require pre-synthesis of quinoline-2-carboxaldehydes using toxic reagents [1] [2].
The table below summarizes the standard conditions for the homo-dimerization reaction, developed using 2-methylquinoline as a model substrate [1] [2].
| Parameter | Specification |
|---|---|
| Reaction Scale | 0.2 mmol of 2-methylquinoline |
| Base | KOtBu (0.22 mmol, 1.1 equiv.) |
| Additive | 18-crown-6 (18-C-6, 0.22 mmol, 1.1 equiv.) |
| Solvent | Anhydrous DMF (1.5 mL) |
| Atmosphere | Oxygen balloon |
| Temperature | 50 °C |
| Time | 20 hours |
| Work-up | Reaction mixture diluted with water and extracted with ethyl acetate. Combined organic layers are dried and concentrated. The crude product is purified by flash chromatography. |
Critical Parameters and Controls:
The following table summarizes the yields for the synthesis of various symmetric 2-alkenyl bisquinolines under the standard or slightly modified conditions [1] [2].
| Substrate | Product Structure | Reaction Conditions | Isolated Yield |
|---|---|---|---|
| 2-Methylquinoline | trans-1,2-Bis(quinolin-2-yl)ethene (2a) | Standard | 72% |
| 2,6-Dimethylquinoline | trans-1,2-Bis(6-methylquinolin-2-yl)ethene (2b) | Standard | 71% |
| 6-Methoxyquinaldine | trans-1,2-Bis(6-methoxyquinolin-2-yl)ethene (2c) | Standard | 64% |
| 8-Methoxyquinaldine | trans-1,2-Bis(8-methoxyquinolin-2-yl)ethene (2d) | Standard | 65% |
| 2-Methylbenzo[h]quinoline | trans-1,2-Bis(benzo[h]quinolin-2-yl)ethene (2e) | Standard | 49% |
| 2-Picoline | trans-1,2-Bis(pyridin-2-yl)ethene (2f) | 100 °C | 75% |
Notes on Scope:
The following diagram illustrates the experimental workflow for the oxidative dimerization reaction.
The reaction is believed to proceed via a two-step mechanism in one pot, as illustrated below.
Mechanistic Insight: The process begins with the KOtBu-promoted oxidation of a molecule of 2-methylquinoline by molecular oxygen to generate quinoline-2-carboxaldehyde as a key intermediate [1] [2]. This aldehyde then undergoes a base-catalyzed condensation reaction with a second molecule of 2-methylquinoline, followed by dehydration, to form the final trans-configured 2-alkenyl bisquinoline product. Control experiments confirm that O₂ is essential for the first oxidation step but not for the subsequent condensation [1] [2].
| Property | Value | Reference / Comment |
|---|---|---|
| CAS Registry Number | 877-43-0 | [1] [2] [3] |
| Molecular Formula | C₁₁H₁₁N | [1] [2] [3] |
| Molecular Weight | 157.21 - 157.22 g/mol | [1] [3] |
| Physical Appearance | White to almost white powder or crystals | [2] [3] [4] |
| Melting Point | 57 - 60 °C (literature) | [2] [3] [4] |
| Boiling Point | 267 °C | [3] [4] |
| Purity | ≥ 99% (GC) | [3] [4] |
One research article describes a specific synthetic application of 2,6-dimethylquinoline. The reaction involves an iodine-mediated, diastereoselective cyclopropanation with arylidene malononitriles (Knoevenagel condensation products of benzaldehydes and malononitrile) [5].
This one-pot method provides a route to synthetically valuable 2-aryl-3-(6-methylquinolin-2-yl)cyclopropane-1,1-dicarbonitriles in moderate to good yields [5]. The following workflow outlines the general procedure, though specific details like molar ratios, temperature, and reaction time were not available in the search results.
This compound is utilized in biochemical research, primarily as a potential inhibitor of cytochrome P450 1A2 (CYP1A2) activity [2]. It has been used to study the inhibition potencies (IC₅₀ values) of various chemicals with recombinant human CYP enzymes for in vitro research purposes [2].
While a full Safety Data Sheet (SDS) was not accessible in the search results, some supplier information indicates the following hazards:
Given the limited detail in the search results, the following points should be considered when planning experiments:
The oxidative dimerization of methyl-substituted quinolines represents a significant transformation in heterocyclic chemistry, enabling direct access to 2-alkenyl bisquinolines—privileged structural motifs with demonstrated biological activity. Traditional approaches to these dimers, such as the Perkin reaction, often require harsh conditions and pre-functionalized substrates, limiting their practical utility and functional group compatibility. The development of a KOtBu-promoted methodology utilizing molecular oxygen as a green oxidant addresses these limitations by enabling efficient homo- and cross-dimerizations under mild conditions. This protocol details the optimized procedures, substrate scope, and mechanistic insights for the oxidative dimerization of 2,6-dimethylquinoline, providing researchers with a reliable synthetic method for accessing these valuable compounds.
Extensive reaction optimization has established KOtBu in DMF at 50°C under an oxygen atmosphere as the ideal system for the oxidative dimerization of 2-methylquinolines. The presence of 18-crown-6 as a phase-transfer catalyst significantly enhances reaction efficiency, while molecular oxygen serves as both a stoichiometric oxidant and green chemical alternative to traditional oxidants. Systematic screening has identified critical parameters affecting reaction performance and selectivity.
Table 1: Comprehensive Optimization of Reaction Conditions for Oxidative Dimerization
| Entry | Base | Oxidant | Additive | Solvent | Yield (%) | Conversion (%) |
|---|---|---|---|---|---|---|
| 1 | KOtBu | O₂ balloon | 18-C-6 | DMF | 72 | 94 |
| 2 | NaOtBu | O₂ balloon | 18-C-6 | DMF | 61 | 88 |
| 3 | LiOtBu | O₂ balloon | 18-C-6 | DMF | 55 | 71 |
| 4 | Cs₂CO₃ | O₂ balloon | 18-C-6 | DMF | 0 | <5 |
| 5 | KOH | O₂ balloon | 18-C-6 | DMF | 41 | 70 |
| 6 | KOtBu | O₂ balloon | TMEDA | DMF | 57 | 74 |
| 7 | KOtBu | O₂ balloon | 1,10-Phen | DMF | 55 | 79 |
| 8 | KOtBu | O₂ balloon | 18-C-6 | DMSO | 0 | <5 |
| 9 | KOtBu | O₂ balloon | 18-C-6 | Toluene | 0 | <5 |
| 10 | KOtBu | O₂ balloon | 18-C-6 | CH₃CN | 0 | <5 |
| 14 | KOtBu | Air | 18-C-6 | DMF | Trace | 16 |
| 16 | KOtBu | O₂ balloon | 18-C-6 | DMF | 62 | 95 |
Key findings from optimization studies:
Reaction Setup: Charge the 2 mL reaction vial with this compound (31.4 mg, 0.2 mmol), KOtBu (24.7 mg, 0.22 mmol), and 18-crown-6 (58.1 mg, 0.22 mmol) under an inert atmosphere [1].
Solvent Addition: Add anhydrous DMF (1.5 mL) via syringe, ensuring complete dissolution of solid materials. The solution will typically appear as a pale yellow homogeneous mixture [1].
Oxygen Atmosphere: Carefully evacuate the reaction vial and purge with oxygen gas. Maintain a slight positive pressure of oxygen using an oxygen balloon apparatus [1].
Reaction Initiation: Stir the reaction mixture at 50°C for 20 hours. Monitor the reaction progress by TLC or GC-MS, observing the gradual formation of product and consumption of starting material [1].
Workup Procedure: After 20 hours, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with brine (3 × 5 mL) to remove DMF and inorganic salts.
Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the residue by flash column chromatography on silica gel using hexanes/ethyl acetate (4:1) as eluent to afford the desired this compound dimer as a trans-selective product [1].
Characterization: Analyze the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry to confirm structure and assess purity. The typical isolated yield for this compound is 64-71% under optimized conditions [1].
The cross-dimerization methodology enables the synthesis of unsymmetrical 2-alkenyl bisquinolines through selective combination of different 2-methylquinoline derivatives.
Substrate Preparation: Dissolve both 2-methylquinoline substrates (0.1 mmol each) in anhydrous DMF (1.0 mL) in a 2 mL reaction vial [1].
Base and Additive: Add KOtBu (0.11 mmol, 12.4 mg) and 18-crown-6 (0.11 mmol, 29.0 mg) to the reaction mixture [1].
Oxygen Atmosphere: Establish an oxygen atmosphere as described in the homo-dimerization protocol.
Reaction Conditions: Stir the mixture at 50°C for 20-24 hours to allow for cross-coupling.
Purification Challenges: Note that cross-dimerization reactions typically yield mixtures requiring more extensive purification. Sequential column chromatography or preparative TLC may be necessary to isolate the desired unsymmetrical dimer from homodimer byproducts [1].
The KOtBu-promoted oxidative dimerization demonstrates considerable substrate generality while exhibiting distinct electronic dependencies. Evaluation of diverse 2-methylquinoline derivatives has revealed patterns in reactivity and yield.
Table 2: Comprehensive Substrate Scope for Oxidative Dimerization
| Substrate | Product Type | Yield (%) | Notes |
|---|---|---|---|
| This compound | Homo-dimer | 64-71 | Electron-donating group enhances yield [1] |
| 6-Methoxyquinaldine | Homo-dimer | 64-71 | Electron-donating group at 6-position [1] |
| 8-Methoxyquinaldine | Homo-dimer | 64-71 | Electron-donating group at 8-position [1] |
| 2-Methylbenzo[h]quinoline | Homo-dimer | 49 | Extended π-system, moderate yield [1] |
| 6-Nitroquinaldine | Homo-dimer | 0 | Electron-withdrawing group prevents reaction [1] |
| 6-Chloroquinaldine | Homo-dimer | 0 | Electron-withdrawing group prevents reaction [1] |
| 2-Methylpyrimidine | Homo-dimer | 53 | Requires elevated temperature (100°C) [1] |
| 2-Methylpyrazine | Homo-dimer | 52 | Requires elevated temperature (100°C) [1] |
| Cross-couplings | Unsymmetrical dimers | Acceptable | Moderate yields, challenging purification [1] |
Key observations on substrate compatibility:
The oxidative dimerization proceeds through a sequential mechanism involving initial oxidation to an aldehyde intermediate followed by base-mediated condensation. Experimental evidence supports a pathway where molecular oxygen enables the key oxidation step under basic conditions.
Figure 1: Proposed Mechanism for KOtBu-Promoted Oxidative Dimerization
Key mechanistic steps:
Initial Oxidation: The 2-methylquinoline undergoes KOtBu-mediated oxidation with molecular oxygen to generate the corresponding quinoline-2-carboxaldehyde intermediate. This step is confirmed by GC-MS detection of the aldehyde during reaction monitoring [1].
Condensation Pathway: The in situ generated aldehyde participates in an aldol-type condensation with a second molecule of 2-methylquinoline, facilitated by the strong base, to form a β-hydroxy intermediate [1].
Dehydration: The β-hydroxy intermediate undergoes base-promoted dehydration to yield the conjugated 2-alkenyl bisquinoline product with high trans-selectivity [1].
Oxygen Dependence: Control experiments confirm that molecular oxygen is essential for the initial oxidation step but not for the subsequent condensation, as demonstrated by the successful conversion of pre-formed quinoline-2-carboxaldehyde to the dimer product under nitrogen atmosphere [1].
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₁N | [2] |
| Molecular Weight | 157.2117 g/mol | [2] |
| CAS Registry Number | 877-43-0 | [2] |
| Melting Point | 330.5-333.15 K (57.3-60.0°C) | [3] |
| Vapor Pressure (Antoine Equation) | log₁₀(P) = A - (B / (T + C)) | [2] |
| Antoine Parameters | A = 4.03965, B = 1735.613, C = -108.278 | [2] |
| Temperature Range | 461.61 to 539.44 K | [2] |
¹H NMR: The trans-alkenyl proton in the dimer product typically appears as a characteristic doublet in the range of δ 6.8-7.2 ppm with a coupling constant of J = 16 Hz, confirming the trans-configuration.
¹³C NMR: The alkene carbon atoms resonate at approximately δ 120-140 ppm, while the methyl groups on the quinoline rings appear as distinct signals around δ 20-25 ppm.
Mass Spectrometry: The molecular ion peak for the this compound dimer (C₂₂H₂₀N₂) should be observed at m/z 336.163 for the M+H⁺ species.
Low Conversion Issues:
Byproduct Formation:
Purification Challenges:
Scale-up Considerations:
The KOtBu-mediated oxidative dimerization of this compound provides an efficient, transition metal-free approach to synthetically valuable 2-alkenyl bisquinolines. This protocol highlights the critical parameters for successful reaction execution, including the essential oxygen atmosphere, specific base and solvent requirements, and optimal temperature conditions. The methodology demonstrates excellent functional group tolerance for electron-donating substituents while exhibiting limitations with strongly electron-withdrawing groups. With its operational simplicity and utilization of molecular oxygen as a green oxidant, this transformation represents a valuable addition to the synthetic chemist's toolkit for accessing complex quinoline architectures with potential pharmaceutical applications.
This protocol describes the potassium tert-butoxide (KOtBu)-promoted oxidative dimerization of 2-methylquinolines using molecular oxygen as the sole oxidant to synthesize 2-alkenyl bisquinolines [1].
The workflow and key findings from the original optimization study are summarized below.
The optimized conditions were applied to various 2-methylquinolines and related heterocycles. Yields are reported as isolated yields.
Table 1: Isolated yields for homo-dimerization of various substrates under optimized conditions [1].
| Substrate | Product Structure | Isolated Yield |
|---|---|---|
| 2-Methylquinoline | 2a | 72% |
| 2,6-Dimethylquinoline | 2b | 71% |
| 6-Methoxyquinaldine | 2c | 64% |
| 8-Methoxyquinaldine | 2d | 68% |
| 2-Methylbenzo[h]quinoline | 2e | 49% |
Table 2: Isolated yields for cross-dimerization reactions [1].
| Substrates Combined | Unsymmetrical Product | Isolated Yield |
|---|---|---|
| 2-Methylquinoline + this compound | 3 | Acceptable yields (specific value not provided) |
| 2-Methylquinoline + 6-Methoxyquinaldine | 4 | Acceptable yields (specific value not provided) |
| 2-Methylquinoline + 8-Methoxyquinaldine | 5 | Acceptable yields (specific value not provided) |
The search results I obtained confirm that this compound is a known compound [3] [4] and can participate in oxidative dimerization [1]. However, a dedicated study on its specific oxidation products beyond this dimerization was not found. To further your research:
This compound is an organic compound belonging to the class of quinolines and derivatives, characterized by a benzene ring fused to a pyrimidine ring forming benzo[b]azabenzene [1]. This dimethylated derivative of quinoline exists as a solid at room temperature with a melting point of 57-59°C [2] [3] and a boiling point of 266-267°C [3] [4]. It has the molecular formula C11H11N and a molecular weight of 157.21 g/mol [3].
This compound is recognized as a natural constituent found in the roots of Peucedantu praeruptorum [2] [3] and has gained significant research interest primarily due to its potent inhibitory activity against cytochrome P450 enzymes, particularly CYP1A2 and CYP2B6 [2] [3]. These enzymes play crucial roles in drug metabolism, making this compound a valuable compound for drug interaction studies and metabolic pathway investigations.
Extensive research has revealed that this compound exhibits specific inhibitory effects on cytochrome P450 enzymes, with particularly strong activity against CYP1A2. The table below summarizes the key quantitative data for its biological activities:
Table 1: Biological Activity Profile of this compound
| Biological Target | Activity Type | Potency (IC₅₀) | Significance |
|---|---|---|---|
| CYP1A2 | Inhibition | 3.3 µM [3] | High affinity inhibition relevant to drug metabolism |
| CYP2B6 | Inhibition | 480 µM [3] | Moderate inhibition potential |
| Antifungal Activity | Derivatives show promise [5] | Structure-dependent | Requires specific structural modifications |
The significant difference in IC₅₀ values between CYP1A2 and CYP2B6 (approximately 145-fold) indicates high selectivity of this compound toward CYP1A2 inhibition [3]. This selectivity profile makes it particularly valuable for designing specific CYP1A2 inhibition studies and understanding isoform-specific metabolic interactions.
The compound's functionality is influenced by its intrinsic physicochemical properties, which affect its bioavailability, distribution, and interaction with biological targets.
Table 2: Physicochemical and Predicted ADME Properties of this compound
| Property | Value | Method/Reference |
|---|---|---|
| Melting Point | 57-59 °C [2] | Experimental (lit.) |
| Boiling Point | 266-267 °C [3] [4] | Experimental |
| Molecular Weight | 157.21 g/mol [3] | Calculated |
| LogP | 2.98 [1] | ALOGPS |
| Water Solubility | -2.3 (LogS) [1] | ALOGPS |
| pKa (Strongest Basic) | 5.3 [1] | ChemAxon |
| Polar Surface Area | 12.89 Ų [1] | ChemAxon |
| Hydrogen Bond Acceptors | 1 [1] | ChemAxon |
| Hydrogen Bond Donors | 0 [1] | ChemAxon |
| Rule of Five | Yes [1] | ChemAxon |
The moderate LogP value suggests good lipid permeability, while the low polar surface area indicates favorable membrane penetration capabilities. The compound complies with the Rule of Five, suggesting it has good drug-likeness properties [1]. The basic pKa indicates that the compound may be partially protonated at physiological pH, which can influence its distribution and binding characteristics.
This protocol describes a standardized method for determining the IC₅₀ values of this compound against cytochrome P450 enzymes, specifically CYP1A2 and CYP2B6. The assay measures the compound's ability to inhibit enzyme-specific substrate metabolism in human liver microsomes or recombinant CYP systems [2] [3].
The following diagram illustrates the complete experimental workflow for the CYP450 inhibition assay:
Preparation of compound solutions: Prepare a 10 mM stock solution of this compound in DMSO. Serial dilute to create 8 concentrations covering a range from 0.1 µM to 1000 µM. Keep final DMSO concentration below 1% (v/v) in all reactions [3].
Reaction setup: In a 96-well plate, add reaction mixture containing enzyme source and CYP-specific substrate in phosphate buffer. Add test compound at various concentrations. Include positive control inhibitors and vehicle controls.
Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C.
Reaction initiation: Start the reaction by adding NADPH regenerating system. Incubate at 37°C for a predetermined time (typically 15-45 minutes) based on linear metabolite formation rates.
Reaction termination: Stop the reaction by adding ice-cold acetonitrile with internal standard.
Sample analysis: Centrifuge samples and analyze supernatant by LC-MS/MS to quantify specific metabolite formation.
Data analysis: Calculate percentage inhibition relative to vehicle control for each concentration. Plot inhibition percentage versus log concentration and fit data to a four-parameter logistic equation to determine IC₅₀ values [3].
Table 3: Safety Information and Handling Guidelines
| Parameter | Specification |
|---|---|
| GHS Pictogram | [3] [4] |
| Signal Word | Warning [3] [4] |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H402: Harmful to aquatic life [3] [4] | | Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves [2] [3] | | WGK Germany | 3 [2] [3] |
This compound serves multiple valuable functions in biomedical and chemical research:
Cytochrome P450 inhibition studies: As a potent and selective CYP1A2 inhibitor, it is used to probe metabolic pathways, assess drug-drug interaction potential, and study CYP1A2-specific metabolism of new chemical entities [2] [3].
Chemical synthesis intermediate: Serves as a versatile building block for synthesizing various quinoline derivatives with potential biological activities [6]. Recent research demonstrates the application of quinoline derivatives in antifungal development [5].
Tool compound for enzyme kinetics: Used to determine enzyme kinetic parameters and inhibition mechanisms for CYP1A2 and related enzymes.
Natural product research: As a constituent of Peucedantu praeruptorum, it contributes to understanding the pharmacological properties of this medicinal plant [2] [3].
The following diagram outlines the strategic implementation of this compound in drug discovery workflows:
CYP1A2 inhibition: Expect typical IC₅₀ values around 3.3 µM, indicating high potency inhibition [3]. This suggests this compound binds strongly to the CYP1A2 active site.
CYP2B6 inhibition: Expect IC₅₀ values around 480 µM, indicating significantly weaker inhibition compared to CYP1A2 [3].
Selectivity ratio: The >100-fold selectivity for CYP1A2 over CYP2B6 makes this compound a valuable tool for specific CYP1A2 inhibition studies.
Poor solubility: If compound solubility is limiting, consider using alternative solvents such as ethanol-water mixtures, which have been successfully employed in quinoline hydrogenation studies [7].
High background inhibition: Ensure proper controls to account for non-specific binding and solvent effects, particularly when using DMSO as a solvent.
Inconsistent IC₅₀ values: Verify enzyme activity, substrate concentrations, and linearity of metabolite formation under assay conditions.
This compound represents a valuable chemical tool with specific application in cytochrome P450 inhibition studies, particularly for CYP1A2. Its well-characterized inhibitory profile, with IC₅₀ values of 3.3 µM for CYP1A2 and 480 µM for CYP2B6, makes it particularly useful for metabolic stability assessments, drug-drug interaction studies, and enzyme kinetic characterization [3].
The provided protocols offer robust methodologies for implementing this compound in research settings, with emphasis on proper handling, storage, and experimental conditions. Researchers should note its air-sensitive nature and recommendation for storage under inert gas at cool temperatures [4]. The compound's role as a natural product constituent and its utility as a building block for synthetic derivatives further expands its research applications [2] [5].
Future research directions may include exploration of its structural analogs for improved selectivity and potency, investigation of its potential therapeutic applications, and utilization as a model compound for advanced catalytic transformations as demonstrated in recent sustainable catalysis research [7].
This compound (CAS 877-43-0) represents a privileged scaffold in medicinal chemistry and drug development, belonging to the quinoline family of nitrogen-containing heterocycles that demonstrate significant importance in pharmaceutical research. This compound features a fused bicyclic structure consisting of a benzene ring fused with a pyridine ring, with methyl substituents at both the 2 and 6 positions that substantially influence its physicochemical properties and biological interactions. The strategic methylation pattern enhances molecular lipophilicity and steric characteristics while preserving the hydrogen-bonding capabilities of the nitrogen atom, making it particularly valuable as a versatile intermediate in constructing complex therapeutic agents [1] [2].
The significance of this compound extends beyond its direct applications to its role as a structural template that can be systematically modified to optimize drug-target interactions. Quinoline-based compounds frequently appear in both natural products and synthetic pharmaceuticals, with their structural diversity enabling interactions with various biological targets through multiple binding modes. Contemporary drug discovery efforts increasingly exploit this molecular framework in developing targeted therapies for CNS disorders, infectious diseases, and oncology, where precise molecular recognition is essential for therapeutic efficacy [3] [4].
This compound exhibits well-defined physicochemical characteristics that determine its pharmaceutical behavior and synthetic utility. The compound typically presents as a white to almost white crystalline powder with a melting point range of 57-60°C and a boiling point of approximately 267°C. Its molecular formula is C₁₁H₁₁N, corresponding to a molecular weight of 157.22 g/mol. The presence of the basic nitrogen atom (pKa ≈ 4.5-4.9) in the heterocyclic ring contributes to its pH-dependent solubility and potential for salt formation with pharmaceutical acids [5] [2].
The crystal structure of this compound derivatives has been extensively characterized through X-ray crystallography, revealing key intermolecular interactions that influence solid-state properties and formulation behavior. Studies of related compounds such as 4-chloro-N-(4-fluorophenyl)-2,3-dimethylquinolin-8-amine demonstrate that quinoline systems typically adopt planar conformations with bond lengths and angles consistent with established norms for analogous systems. The C=N bond lengths within the quinoline moiety (typically 1.318-1.363 Å) exceed those of typical C=N double bonds (~1.27 Å), indicating significant π-electron delocalization across the heteroaromatic system [3] [6].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Method/Reference |
|---|---|---|
| CAS Number | 877-43-0 | ChemImpex [5] |
| Molecular Formula | C₁₁H₁₁N | ChemImpex [5] |
| Molecular Weight | 157.22 g/mol | ChemImpex [5] |
| Melting Point | 57-60°C | ChemImpex [5] |
| Boiling Point | 267°C | ChemImpex [5] |
| Appearance | White to almost white powder or crystals | ChemImpex [5] |
| Purity | ≥99% (GC) | ChemImpex [5] |
| Storage Conditions | Room temperature | ChemImpex [5] |
The solubility profile of this compound significantly influences its formulation development and biological disposition. The compound exhibits limited aqueous solubility due to its predominantly hydrophobic aromatic structure, though the nitrogen atom provides some polar character. It demonstrates substantially greater solubility in organic solvents including ethanol, acetone, dimethylformamide, and dichloromethane. This solubility pattern necessitates strategic formulation approaches for pharmaceutical applications, particularly for delivery routes requiring aqueous compatibility [2].
The compound's partition coefficient (log P ≈ 3.2-3.8) reflects moderate lipophilicity, balancing membrane permeability with aqueous solubility considerations. This property makes this compound particularly valuable in designing compounds with favorable absorption characteristics, though specific derivatives may require further optimization through structural modification or formulation approaches. The methyl substituents at the 2 and 6 positions moderately increase lipophilicity compared to the unsubstituted quinoline parent structure, influencing both physicochemical and pharmacological properties [2] [4].
Recent research has demonstrated the considerable potential of this compound derivatives as antifungal agents against various phytopathogenic fungi. Structural modifications of the quinoline core, particularly at the 4 and 8 positions, have yielded compounds with broad-spectrum activity and potential for agricultural and clinical applications. Studies on 4-chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amine derivatives revealed that specific substitutions significantly enhance antifungal efficacy while maintaining favorable toxicity profiles [3].
The mechanism of action for these antifungal derivatives appears to involve multi-target interactions, with enzymatic targets potentially including chitin synthase, a critical enzyme for fungal cell wall integrity. The molecular architecture of these compounds allows for optimal target engagement through hydrogen bonding interactions facilitated by the nitrogen atoms and halogen substituents, complemented by hydrophobic interactions mediated by the aromatic rings and alkyl substituents. These features collectively contribute to potent antifungal activity while potentially mitigating resistance development [3].
Table 2: Pharmaceutical Applications of this compound Derivatives
| Application Area | Specific Derivatives | Biological Activities | References |
|---|---|---|---|
| Antifungal Agents | 4-Chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amines | Activity against 10 phytopathogenic fungi | [3] |
| CNS Therapeutics | Kynurenic acid analogs, NMDA receptor antagonists | Neuroprotection, excitotoxicity reduction | [4] |
| Structural Templates | Quinoline N-oxides, aminophenyl derivatives | Molecular scaffolding for multi-target ligands | [6] [4] |
| Anti-inflammatory | Mapracorat-like structures | Glucocorticoid receptor modulation | [7] |
The quinoline scaffold serves as a critical structural element in developing central nervous system (CNS) therapeutics, particularly those targeting kynurenine pathway modulation. This compound derivatives demonstrate significant potential as NMDA receptor antagonists and neuroprotective agents, with applications in neurodegenerative disorders, psychiatric conditions, and stroke. Strategic substitution patterns enable fine-tuning of blood-brain barrier penetration and receptor affinity, essential for CNS-targeted therapeutics [4].
Recent advances in rational drug design have exploited the this compound scaffold to develop novel compounds with enhanced blood-brain barrier permeability and reduced metabolic instability. Halogenation at specific positions, particularly the 4 and 6 positions, has been shown to increase lipophilicity and CNS penetration while maintaining favorable safety profiles. Additionally, esterification of carboxyl group-containing derivatives has generated prodrugs with improved oral bioavailability, addressing a key limitation of many quinoline-based therapeutic candidates [4].
The this compound framework serves as an exceptional molecular scaffold for designing multi-target ligands that simultaneously address multiple pathological mechanisms. This approach is particularly valuable in complex disorders like cancer and neurodegenerative diseases, where pathway interdependencies often limit the efficacy of single-target agents. The planar quinoline structure enables optimal π-stacking interactions with biological targets, while the nitrogen atom provides hydrogen-bonding capabilities essential for specific molecular recognition [3] [4].
Structural analyses of quinoline derivatives have revealed that the dimethyl substitution pattern at the 2 and 6 positions creates favorable steric and electronic properties for target engagement. Crystal structure studies of compounds such as 4-[2-(Benzylamino)phenyl]-2,6-dimethylquinoline N-oxide demonstrate that the quinoline system maintains approximate planarity with dihedral angles between the quinoline and adjacent phenyl rings typically ranging from 64-78°. This specific spatial orientation optimizes target binding while preserving sufficient molecular flexibility for accommodation in diverse binding pockets [6].
This protocol describes the synthesis of 4-chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amine derivatives as potential antifungal agents based on published research with modifications for enhanced reproducibility [3]. The synthetic approach leverages the Conrad-Limpach protocol for quinoline core construction, followed by strategic nucleophilic aromatic substitution to introduce diverse aniline derivatives at the 8-position. The methodology capitalizes on the enhanced reactivity of fluorine at the quinoline 8-position compared to chlorine, enabling selective substitution under moderate conditions.
Quinoline Core Formation: Charge a 100 mL round-bottom flask with 2-fluoroaniline (10 mmol, 1.11 g) and ethyl 2-methyl-3-oxobutanoate (10 mmol, 1.46 g). Add anhydrous sodium acetate (12 mmol, 0.98 g) and heat the mixture at 180°C for 4 hours under nitrogen atmosphere with vigorous stirring.
Cyclization and Chlorination: Cool the reaction mixture to room temperature and dissolve the crude product in phosphorus oxychloride (15 mL). Reflux the solution at 110°C for 3 hours. Remove excess POCl₃ under reduced pressure and pour the residue onto crushed ice with careful stirring. Adjust pH to 7-8 with saturated sodium bicarbonate solution and extract with ethyl acetate (3 × 25 mL).
Nucleophilic Aromatic Substitution: Charge a Schlenk tube with intermediate 4-chloro-8-fluoro-2,3-dimethylquinoline (1 mmol, 0.21 g), substituted aniline (1.2 mmol), Cs₂CO₃ (2.1 mmol, 0.68 g), Pd₂(dba)₃ (0.03 mmol, 0.027 g), and Xantphos (0.09 mmol, 0.052 g). Add anhydrous toluene (10 mL) and heat the mixture at 100°C for 12-16 hours with stirring.
Workup and Purification: Cool the reaction mixture to room temperature, filter through a Celite pad, and wash with ethyl acetate (50 mL). Concentrate the combined organic phases under reduced pressure and purify the crude product by column chromatography on alumina with gradient elution (petroleum ether to ethyl acetate to methanol).
Synthetic Workflow for 4-Chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amines
This procedure describes the preparation of 2-vinylquinoline derivatives through condensation reactions involving 2-methylquinoline precursors with formaldehyde and amine hydrochlorides [8]. The methodology provides access to important chemical intermediates used in synthesizing leukotriene antagonists such as Montelukast, demonstrating the utility of this compound derivatives in producing clinically significant therapeutics for asthma and allergic conditions.
Comprehensive structural elucidation of this compound derivatives employs multiple spectroscopic techniques to confirm molecular architecture and substitution patterns. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about proton environments, with characteristic signals for methyl groups at positions 2 and 3 appearing as singlets at approximately δ 2.5 ppm and δ 2.7 ppm respectively. The NH proton of quinolin-8-amine derivatives typically resonates as a singlet within δ 7.83-8.84 ppm, while aromatic protons appear as multiplets in the δ 6.5-8.5 ppm region [3].
High-Resolution Mass Spectrometry (HRMS) delivers unambiguous confirmation of molecular formulas, with measured [M + H]⁺ values deviating by less than 0.001 Da from theoretical calculations. This exceptional mass accuracy enables definitive distinction between isomeric structures that may form during synthesis, particularly regioisomers with substituents at different positions on the quinoline ring system. Complementary techniques including FT-IR spectroscopy provide additional validation of functional groups through characteristic absorption frequencies [3].
High-Performance Liquid Chromatography (HPLC) with UV detection provides reliable purity assessment, with this compound typically exhibiting ≥99% purity by GC analysis as supplied commercially [5]. Method development should employ C18 reverse-phase columns with acetonitrile/water or methanol/water mobile phases, typically with 0.1% formic acid or ammonium acetate modifiers to enhance peak shape and resolution.
Single-crystal X-ray diffraction represents the gold standard for unambiguous structural determination, particularly for regiochemical assignment and solid-state characterization. Crystallographic analysis of 4-chloro-N-(4-fluorophenyl)-2,3-dimethylquinolin-8-amine (3n) reveals that quinoline systems adopt planar conformations with bond lengths and angles consistent with established norms. The C=N bond lengths within the quinoline moiety (N1–C12 [1.363(2) Å] and N1–C15 [1.318(2) Å]) exceed those of typical C=N double bonds (~1.27 Å), indicating significant π-electron delocalization across the heteroaromatic system [3].
Hirshfeld surface analysis provides quantitative insights into intermolecular interactions governing crystal packing and stability. Studies of 4-chloro-N-(4-fluorophenyl)-2,3-dimethylquinolin-8-amine reveal that H···H (37.0%) and C···H (12.2%) contacts represent the major intermolecular interactions, with secondary contributions from H···F (6.6%), H···Cl (4.5%), H···N (2.2%), and C···C (3.7%) interactions [3].
Density Functional Theory (DFT) calculations complement experimental findings by providing insights into electronic structure, molecular orbitals, and potential reactivity. These computational approaches consistently emphasize the critical role of the quinoline scaffold in biological activity, particularly in antifungal applications. Energy framework calculations further quantify the relative contributions of different interaction types to crystal packing stability, enabling rational prediction of solid-state properties relevant to formulation development [3].
Comprehensive Analytical Framework for this compound Derivatives
The inherent low aqueous solubility of this compound and its derivatives presents formulation challenges that require strategic intervention for pharmaceutical development. Effective approaches include solid dispersion technologies using hydrophilic carriers such as polyvinylpyrrolidone (PVP) and hydroxyethyl cellulose, which can significantly improve dissolution rates and oral bioavailability. Additional methods encompass lipid-based formulations including self-emulsifying drug delivery systems (SEDDS) utilizing vegetable oils (soybean, sesame, peanut, castor oils) combined with surfactants and cosolvents [2] [7].
For topical applications, penetration enhancement strategies employing oleyl alcohol, propylene glycol, or cyclomethicone can improve skin permeation while maintaining favorable safety profiles. Patent literature describes successful formulations of poorly soluble compounds incorporating this compound derivatives using combinations of glycerine, mineral oil, and propellants for various administration routes, highlighting the versatility of formulation approaches for this chemical class [7].
The chemical stability of this compound derivatives must be carefully evaluated during formulation development. Quinoline compounds may demonstrate sensitivity to photo-oxidation and hydrolysis under certain conditions, necessitating protective measures including light-resistant packaging, antioxidant incorporation (such as butylated hydroxytoluene), and pH optimization. Stability-indicating HPLC methods should be developed early in the formulation process to monitor degradation products and establish appropriate shelf-life specifications [7].
Accelerated stability studies following ICH guidelines provide critical data for predicting long-term stability under various storage conditions. These studies should assess the impact of temperature, humidity, and light exposure on both the active pharmaceutical ingredient and formulated products, with particular attention to potential degradation pathways including N-oxidation, hydrolysis, and dimerization. Appropriate packaging selection based on stability data ensures maintenance of product quality throughout the intended shelf life [7].
This compound represents a versatile molecular scaffold with demonstrated utility across multiple pharmaceutical domains, including antifungal development, CNS therapeutics, and molecular scaffolding for multi-target ligands. The well-defined synthetic methodologies and comprehensive analytical protocols presented herein provide researchers with practical tools for exploiting this privileged structure in drug discovery and development programs. The continuing evolution of synthetic strategies, particularly those employing sustainable catalysts and mild conditions, will further enhance the accessibility and applicability of this compound derivatives.
Future directions for research include expanding the exploration of structure-activity relationships through systematic substitution pattern variations, particularly at the 4, 5, 7, and 8 positions of the quinoline ring. Additionally, advancing computational prediction of physicochemical and pharmacological properties will enable more efficient lead optimization. The integration of this compound derivatives into targeted delivery systems and combination therapies represents another promising avenue for enhancing therapeutic efficacy while minimizing potential adverse effects. As fundamental understanding of quinoline biology continues to grow, so too will opportunities for innovative therapeutic applications of this versatile chemical platform.
Basic Chemical & Physical Properties
Quantitative Biological Activity Data
The primary researched activity of 2,6-Dimethylquinoline is the inhibition of cytochrome P450 (CYP) enzymes. The quantitative data is summarized in the table below.
| Target Enzyme | IC₅₀ Value | Activity / Note |
|---|---|---|
| CYP1A2 | 3.3 µM | Potent inhibition; primary activity [2] [3] [5] |
| CYP2B6 | 480 µM | Weak inhibition [2] [3] [4] |
Table: Summary of the cytochrome P450 inhibition profile of this compound.
This specific inhibitory profile classifies this compound as a tool compound for selectively targeting CYP1A2 in in vitro biochemical and pharmacological studies [1] [2].
Here are detailed methodologies for working with this compound in a research setting.
1. Stock Solution Preparation
2. In Vitro Solubilization Protocols for Biological Assays For assays requiring aqueous conditions, the following formulations are recommended. Co-solvents should be added sequentially in the order listed [2] [5].
| Protocol Name | Formulation Composition | Final Concentration (Example) |
|---|---|---|
| Protocol 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (15.90 mM) [2] [5] |
| Protocol 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (15.90 mM) [2] [5] |
| Protocol 3 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (15.90 mM) [5] |
3. Cytochrome P450 Inhibition Assay This is a generalized protocol based on the compound's known activity.
The following diagram illustrates a typical workflow for evaluating this compound as a CYP inhibitor and its proposed functional role.
The diagram below illustrates the compound's direct mechanism of action as a CYP enzyme inhibitor.
This compound is a defined natural product with a characterized role as a cytochrome P450 inhibitor. The structured data, protocols, and workflow diagrams provided here offer a foundation for researchers to utilize this compound effectively in in vitro systems for metabolic studies and natural product research.
The table below summarizes key properties of 2,6-Dimethylquinoline, which are critical for selecting and optimizing purification techniques such as recrystallization or distillation.
| Property | Value / Description | Relevance to Purification | Source |
|---|---|---|---|
| CAS Number | 877-43-0 | For unambiguous compound identification. | [1] [2] |
| Molecular Formula | C₁₁H₁₁N | For calculating molecular weight and composition. | [2] [3] |
| Melting Point | 57-59 °C (lit.) | A key parameter for purification via recrystallization. The narrow range indicates a pure solid phase. | [2] |
| Form at Room Temp. | Solid | Confirms recrystallization is a viable purification method. | [2] |
| Structure | Cc1ccc2nc(C)ccc2c1 (SMILES) |
Aids in understanding molecular structure and potential interactions. | [2] |
| Purity of Sample | Mole fraction impurity: 0.00056 (99.944% pure) | Demonstrates that high-purity samples can be obtained, serving as a benchmark. | [4] |
Based on the physical properties above, here are two primary purification methods you can employ.
Given that this compound is a solid at room temperature with a defined melting point, recrystallization is a highly suitable method.
For liquid samples or crude reaction mixtures, distillation is a viable option.
The following diagram outlines a logical workflow for selecting and optimizing a purification method for this compound.
What is the most effective way to purify this compound? Based on its physical state and melting point, recrystallization is likely the most straightforward and effective method to obtain high-purity crystals. Distillation is a strong alternative, especially if the material is an oil or the crude mixture contains volatile components.
How was the purity of the research sample confirmed? The high-purity sample used in thermodynamic studies had a mole fraction impurity of 0.00056. This was determined using adiabatic heat-capacity calorimetry and corroborated by ebulliometric vapor-pressure studies [4]. These are highly precise techniques that detect impurities by analyzing changes in the material's thermal behavior.
Where can I find analytical data to confirm the identity of my purified product?
The provided SMILES string (Cc1ccc2nc(C)ccc2c1) and InChI Key (JJPSZKIOGBRMHK-UHFFFAOYSA-N) are standardized representations of the molecular structure that can be used with chemical analysis software [2]. Comparing the measured melting point (57-59 °C) to the literature value is a simple and effective first pass for confirming identity and purity [2].
The crystallization of the commercial sample of 2,6-Dimethylquinoline for single-crystal X-ray diffraction analysis was achieved using a slow evaporation technique [1].
Initial crystals are often imperfect, so optimization is typically required to grow high-quality single crystals [2]. The table below outlines common challenges and general strategies you can adapt for this compound.
| Problem | Possible Cause | Optimization Strategies |
|---|---|---|
| No Crystals Form | Concentration below saturation; insufficient nucleation. | Increase concentration; use slower evaporation; induce nucleation (scratching/seeding) [2] [3]. |
| Oils or Amorphous Solids | Too rapid supersaturation. | Slow the process (liquid diffusion, temperature change); alter solvent/anti-solvent ratio [3]. |
| Micro-crystals or Clusters | Excessive nucleation. | Reduce nucleation sites (filter solution); decrease supersaturation rate; use seed crystals [2]. |
| Poor Crystal Quality | Irregular growth; incorporation of impurities. | Systematically vary pH, ionic strength, precipitant concentration, temperature; use purer sample; re-crystallize [2]. |
The following diagram maps the logical workflow for growing and optimizing single crystals, integrating the specific method for this compound and general optimization procedures.
What is the most critical factor for growing single crystals? The key is to carefully navigate the metastable zone of supersaturation, where crystal growth is favored over spontaneous nucleation. This is achieved by controlling the rate of concentration, typically through very slow evaporation or diffusion [3].
Why is the slow evaporation method often the first choice? It is a simple, reliable classical technique that does not require specialized equipment. It provides fine control over the rate of supersaturation, making it highly effective for many small organic molecules [3] [1].
Our sample is very limited. Are there low-volume methods? Yes, advanced high-throughput methods like microbatch under-oil and encapsulated nanodroplet crystallisation (ENaCt) are designed to work with nanolitre volumes of solution, preserving scarce materials [3].
Q1: What are the correct storage conditions for 2,6-Dimethylquinoline? To ensure the stability and longevity of this compound, please adhere to the following conditions, which are summarized from manufacturer and supplier recommendations:
| Condition | Specification | Rationale & Source |
|---|---|---|
| Container | Tightly sealed container [1] [2]. | Prevents exposure to air and moisture. |
| Atmosphere | Stored under an inert gas [3]. | Prevents degradation; the compound is Air Sensitive [3]. |
| Temperature | Room temperature is acceptable [3] [4]; however, cool conditions (<15°C) are recommended [3]. Some sources specify storage at -20°C (powder) [2]. | Cool temperatures further enhance stability over the long term. |
| Environment | Cool, dry, well-ventilated area away from incompatible substances [1]. | Prevents exposure to heat, moisture, and reactive chemicals. |
Storing the compound in a tightly closed container under an inert gas like nitrogen or argon is explicitly recommended to protect this air-sensitive material from degradation [3].
Q2: What factors can cause this compound to become unstable? The primary conditions to avoid are:
Q3: What personal protective equipment (PPE) should be used when handling this compound? Appropriate PPE is crucial due to the compound's irritant properties [1] [5].
The following workflow outlines the key steps for assessing and ensuring the stability of your this compound sample:
A reliable method to check the purity and stability of your stored this compound is to determine its melting point. A significant deviation from the known standard suggests decomposition or impurity.
1. Objective To assess the chemical purity and stability of a this compound sample by measuring its melting point range.
2. Introduction The melting point of a compound is a key physical property. Pure substances typically exhibit a sharp melting point range of 1-2 degrees Celsius. This compound has a documented melting point of 57-60°C [3] [5] [4]. A depressed and broadened melting point indicates the presence of impurities, which may result from sample degradation during storage.
3. Materials
4. Procedure
5. Interpretation of Results
| Problem Area | Specific Issue | Probable Cause | Suggested Solution | Key Supporting Reference |
|---|---|---|---|---|
| Reaction Pathway & Conditions | Low yield in oxidative dimerization | Use of inappropriate oxidant or base [1] | Use KOtBu as base under O₂ balloon; avoid TBHP, K₂S₂O₈, m-CPBA [1] | [1] |
| Poor yield in cyclopropanation | Non-optimized reaction system [2] | Employ iodine-mediated diastereoselective system with arylidene malononitriles [2] | [2] | |
| Low yield in general synthesis | Harsh, exothermic conditions; difficult product isolation [3] | Use ZnCl₂/FeCl₃ catalyst system with aniline & but-2-en-1-one in acetic acid [3] | [3] | |
| Substrate & Selectivity | Undesired by-products in cross-dimerization | Competition from homo-dimerization side reactions [1] | Carefully control stoichiometry and modified reaction conditions for cross-dimerization [1] | [1] |
| Low yield with electron-deficient substrates | Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivating the ring [1] | Expect lower conversions; complex mixtures may form with 6-nitro- or 6-chloro- substituents [1] | [1] | |
| Solvent & Additives | Solvent incompatibility in oxidative dimerization | Use of inappropriate solvents like DMSO, toluene, or CH₃CN [1] | Use DMF as the optimal solvent [1] | [1] |
| Poor yield or selectivity in oxidation | Lack of necessary additive [1] | Include 18-crown-6 as an additive to improve yield [1] | [1] |
The workflow below summarizes the logical relationship and decision points for troubleshooting low reaction yields.
This method provides a greener and more efficient one-pot synthesis compared to traditional approaches that require pre-synthesized aldehydes and harsh conditions [1].
Optimized Experimental Protocol [1]:
Critical Parameters for Success:
Cross-dimerization is challenging due to the possibility of three different products forming from the two homo-dimerizations and the one desired cross-dimerization [1].
Experimental Protocol for Cross-Dimerization [1]: While the search results do not provide the exact detailed procedure, the general approach involves using a modified version of the standard oxidative dimerization conditions.
Key Challenges & Solutions:
Yes, besides dimerization, this compound serves as a versatile precursor in other reactions.
The following table summarizes different theoretical optimization approaches to achieve the highest plate count (efficiency) within a given analysis time, which is a common goal in method development [1].
| Optimization Scheme | Key Parameters Adjusted | Objective | Key Consideration |
|---|---|---|---|
| One-Parameter [1] | Eluent velocity (flow rate) | Find optimal velocity for a pre-selected column (particle size & length) | Often results in operating pressure lower than the instrument's maximum capability. |
| Two-Parameter [1] | Column length & Eluent velocity | Find the best combination of length and velocity for a selected particle size. | Allows for better use of the available system pressure, improving efficiency over one-parameter. |
| Three-Parameter [1] | Particle size, Column length & Eluent velocity | Theoretically achieve the absolute best performance. | Optimal column configurations may not be commercially available, requiring compromises. |
Here are some common problems users might encounter, along with their probable causes and solutions.
Abnormalities include peak tailing, fronting, shoulder peaks, or splitting [2].
You can guide users through a systematic optimization procedure. The following diagram outlines a logical workflow based on established principles [1].
What is the most effective way to speed up an HPLC analysis without sacrificing too much efficiency? The most effective approach is the combined use of higher temperatures, higher pressures, and columns packed with smaller particles. This can dramatically reduce analysis time and solvent consumption [1].
Why are my peaks tailing, and how can I fix it? Peak tailing, especially for basic compounds like some amines, can be caused by secondary interactions with active sites (e.g., silanol groups) in the column or inlet. Ensure a good column cut, use a column designed for basic compounds, and check that the sample solvent is compatible with the mobile phase [2] [4].
How can I reduce baseline noise? Use high-purity, thoroughly degassed solvents. Regularly maintain and clean the detector flow cell, and replace aging detector lamps. Stabilizing the laboratory temperature can also help [3].
What should I do if the operating pressure is much lower than the system's maximum? This often indicates a missed opportunity for better efficiency. Consider moving to a two-parameter optimization: use a longer column (to increase efficiency) and a higher flow rate (to maintain analysis time), thereby utilizing more of the available system pressure [1].
The table below addresses common issues and optimization strategies for the KOtBu-promoted oxidative dimerization of 2-methylquinolines, a key method for synthesizing 2-alkenyl bisquinolines [1].
| Problem / Objective | Possible Cause & Solution | Key Quantitative Data & Optimal Conditions |
|---|
| Low or No Yield | • Incorrect Base: KOtBu is essential [1]. • Incorrect Oxidant: Molecular oxygen (O₂ balloon) is required; air gives only trace product [1]. • Incorrect Solvent: DMF is effective; DMSO, toluene, or CH₃CN fail [1]. | Optimal System [1]: • Base: KOtBu (1.1 equiv) • Additive: 18-crown-6 (1.1 equiv) • Solvent: DMF • Atmosphere: O₂ balloon • Temperature: 50 °C • Time: 20 hours | | Substrate Compatibility | • Electron-Donating Groups (e.g., -CH₃, -OCH₃): Generally well-tolerated, good yields [1]. • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Can lead to complex mixtures; target dimer not observed [1]. | Reported Yields [1]: • 2,6-Dimethylquinoline → Product 2b: 71% • 6-Methoxyquinaldine → Product 2c: 64% • 8-Methoxyquinaldine → Product 2d: 66% | | Achieving Cross-Dimerization | Self-dimerization of starting materials can compete. The cross-dimerization is feasible with a modified protocol, though purification can be challenging [1]. | The methodology allows for the synthesis of unsymmetrical 2-alkenyl bisquinolines (3-7), albeit in lower, "acceptable" yields [1]. |
Here is the step-by-step procedure for the oxidative dimerization, adapted from the literature [1].
The following diagram illustrates the core experimental workflow:
While oxidative dimerization is a primary method, other photochemical strategies can form complex dimers or fused systems under different conditions.
The following table summarizes key physical properties of 2,6-Dimethylquinoline:
| Property | Value | Reference |
|---|---|---|
| Melting Point | 57 - 60 °C | [3] [4] |
| Boiling Point | 267 °C | [3] |
| Recommended Storage | Room temp., in cool/dark place (<15°C), under inert gas | [3] |
| Condition to Avoid | Air Sensitive | [3] |
| Calculated LogP | 2.83 - 3.044 | [5] [6] |
Hazard Statements [3]
Precautionary Measures [3] [4]
This compound is a natural constituent from the roots of Peucedanum praeruptorum and is a known inhibitor of cytochrome P450 enzymes [1] [4]. This is particularly relevant for drug metabolism studies.
| Target Enzyme | IC50 Value | Biological Context |
|---|---|---|
| CYP1A2 | 3.3 µM | Recombinant human enzyme; potent inhibition [1] |
| CYP2B6 | 480 µM | Recombinant human enzyme; weaker inhibition [1] |
Q1: How should I store this compound, and what is its shelf life?
Q2: How do I prepare a stock solution of this compound?
Q3: What are the critical physical properties I need to know for my experiment?
Q4: What safety precautions are essential when handling this compound?
| Problem | Possible Cause | Solution |
|---|---|---|
| Compound appears discolored | Degradation due to exposure to air or light. | The compound can range from almost white to light yellow or brown. Store under inert gas in a dark place as recommended [1] [3]. |
| Low solubility in aqueous buffers | High LogP value indicates hydrophobicity. | First, create a concentrated stock solution in DMSO, then dilute into the aqueous buffer. For in vivo studies, use a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [1] [6]. |
| Unexpected biological results | Off-target inhibition, especially at higher concentrations. | Be aware that while this compound is a potent CYP1A2 inhibitor, it also inhibits CYP2B6 at much higher concentrations (IC50 480 µM). Use appropriate controls and concentration ranges [1]. |
The diagram below outlines a general workflow for handling and using this compound in an experimental setting.
The following table summarizes the key identifiers and physical properties of 2,6-Dimethylquinoline, which are fundamental for handling and experimental design.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 877-43-0 | [1] [2] [3] |
| Molecular Formula | C₁₁H₁₁N | [1] [2] [3] |
| Molecular Weight | 157.21 g/mol | [2] [3] [4] |
| Melting Point | 57-60 °C | [1] [2] [3] |
| Boiling Point | 266-267 °C | [5] [3] |
| Appearance | White to almost white powder or crystals | [2] [3] |
| pKa | 5.46 (+1) at 25°C | [3] |
| Storage | Room temperature, inert atmosphere | [1] [3] |
A primary challenge with this compound is its limited solubility in water. The table below outlines its solubility in different solvents, which is critical for preparing stock solutions.
| Solvent | Solubility | Notes / Application |
|---|---|---|
| DMSO | 100 mg/mL (636.05 mM) | Standard for in vitro stock solutions; hygroscopic [6]. |
| Water | Low | Hydrophobic nature limits aqueous solubility [7]. |
| Ethanol | Soluble | Generally more soluble in organic solvents [7]. |
| Acetone | Soluble | Generally more soluble in organic solvents [7]. |
For biological experiments, preparing a stock solution in DMSO is highly recommended. The workflow below outlines the process for preparing a 10 mM stock solution, which can be further diluted for experimental use.
Here are solutions to some frequently encountered problems:
Problem: Precipitation in aqueous buffers
Problem: Low solubility for in vivo administration
Problem: Clogging of HPLC systems or inaccurate concentration
This compound is not just a simple solvent; it has documented biochemical activity that researchers must account for in their experiments.
For long-term stability, store the powder at room temperature. For DMSO stock solutions, aliquot and store at -20°C for one month or -80°C for six months. Avoid repeated freeze-thaw cycles to maintain stability [6].
Slight discoloration over time may occur. The compound has been described as "Light yellow to brown" in its solid form, which suggests some color variation might be normal [6]. However, for critical quantitative work, it is advisable to obtain a fresh sample or rely on the certificate of analysis for purity confirmation.
It is recommended to wear gloves, safety glasses (eyeshadows), and an N95-type dust mask to avoid inhalation or contact with skin and eyes [1].
The table below summarizes characterized byproducts and their formation conditions from published studies.
| Byproduct / Resulting Compound | Reaction Type / Conditions | Key Controlling Factors & Notes |
|---|
| 2‑Aryl‑3‑(6‑methylquinolin‑2‑yl)cyclopropane‑1,1‑dicarbonitriles [1] | Iodine-mediated diastereoselective cyclopropanation with arylidene malononitriles. One-pot synthesis [1]. | - Iodine mediator is essential [1].
KOtBu-promoted oxidative dimerization with molecular oxygen (O₂), in DMF, 50°C [2]. | - Strong base (KOtBu) and oxygen atmosphere are critical; reaction fails without them [2].18‑C‑6) improves yield [2]. |
| Quinoline-2-carboxaldehyde (Intermediate) [2] | KOtBu/O₂ oxidation of 2-methylquinolines [2]. | - This aldehyde is a key reactive intermediate in the oxidative dimerization to 2-alkenyl bisquinolines [2]. Its isolation or detection indicates an incomplete reaction. |
| Uncharacterized Complex Mixtures [2] | KOtBu/O₂ system with substrates bearing strong electron-withdrawing groups (e.g., 6-nitro- or 6-chloro- substituents) [2]. | - Indicates high substrate sensitivity. Substrate electronic properties must be carefully considered [2]. |Here are the detailed methodologies for the key reactions mentioned above.
This procedure describes the synthesis of symmetric dimers and highlights conditions that can lead to byproducts.
KOtBu, 0.22 mmol), and 18-crown-6 (0.22 mmol) in anhydrous DMF (1.5 mL).Na₂SO₄, and concentrate under reduced pressure.This one-pot synthesis generates complex cyclopropane structures.
The following diagram maps out the primary byproduct pathways and troubleshooting logic based on the current research.
DMSO, toluene, or CH₃CN instead of DMF, or replacing KOtBu with NaOtBu, LiOtBu, or Cs₂CO₃, can significantly reduce yield or prevent the reaction entirely [2].
For researchers requiring a starting method, the following High-Performance Liquid Chromatography (HPLC) conditions have been developed [1].
Stationary Phase: Newcrom R1 HPLC column (a reverse-phase column with low silanol activity). Smaller 3 µm particle size columns are available for fast UPLC applications [1]. Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid [1]. MS-Compatibility: For Mass-Spec (MS) compatible applications, replace phosphoric acid with formic acid [1]. Application Notes: This method is scalable and can be used for isolation of impurities in preparative separation and is also suitable for pharmacokinetics studies [1].
Here are some common challenges and solutions related to column chromatography separations.
| Issue | Possible Causes | Proposed Solutions |
|---|---|---|
| Poor Separation/Resolution | Incorrect stationary phase selectivity; suboptimal mobile phase; column degraded [2] [3]. | Screen different column chemistries [2] [3]; optimize organic modifier ratio/pH with DoE [4]; replace old column. |
| Tailing Peaks | Secondary interactions with silanol groups; column contamination [1]. | Use a column with low silanol activity (e.g., Newcrom R1) [1]; incorporate acidic modifiers (e.g., formic acid) [1]; clean or replace column. |
| Low Flow Rate/High Pressure | Blocked frit or tubing; column bed compression [5]. | Check system for blockages; avoid letting the solvent level drop below the silica surface [5]. |
| Poor Recovery/Compound Degradation | Compound instability on the stationary phase [5]. | Test compound stability on silica using 2D TLC [5]; consider alternative stationary phases (e.g., alumina) or purification techniques (e.g., crystallization) [5]. |
Q: How can I make my chromatographic method development faster and more predictive? A: Using Quantitative Structure-Retention Relationship (QSRR) models is a powerful approach. QSRR uses computational molecular descriptors to predict retention behavior, helping to identify the most suitable chromatographic method and conditions with minimal initial experimentation [6] [2]. For a simpler predictive method, the Linear Calibration Using Two Reference Substances (LCTRS) method can accurately predict retention times on different HPLC systems, reducing the need for multiple reference standards [7].
Q: My compound has poor solubility in the initial solvent system for column loading. What can I do? A: Use a dry-loading technique. Dissolve your sample in a strong solvent and adsorb it onto a small amount of dry silica gel. Then, gently evaporate the solvent to create a free-flowing powder, which can be added to the top of the pre-packed column without disrupting the separation [5].
Developing a robust chromatographic method is a multi-stage process. The following workflow provides a systematic approach [2].
Phase 1: Scoping - The first stage is to select the appropriate chromatographic technique (e.g., Reversed-Phase LC, HILIC, IC) and a broad mobile phase composition based on the analyte's properties [2]. Phase 2: Column Screening - This experimental phase aims to identify the column (stationary phase) that offers the best resolution for your target analytes. For this compound, a reverse-phase column like Newcrom R1 is a good starting point [1] [2]. Phase 3: Optimization - The final stage involves fine-tuning the separation conditions. Use a Box-Behnken Design (BBD) or similar Design of Experiment (DoE) approach to efficiently optimize instrumental parameters like the exact mobile phase composition, flow rate, and temperature for the best resolution, peak shape, and analysis time [4].
To further streamline your work, consider these advanced predictive strategies:
A 2022 study performed a detailed DFT benchmark on 2-chloro-6,8-dimethylquinoline-3-carboxaldehyde, a molecule structurally very similar to your compound of interest [1]. The research evaluated multiple functionals and basis sets by comparing calculated parameters (like bond lengths and vibrational frequencies) against experimental FT-IR data.
The table below summarizes the key findings from this study, showing how different functional and basis set combinations performed [1].
| Functional | Basis Set | Overall Performance | Key Comments |
|---|---|---|---|
| B3LYP | 6-311+G(2d) |
Best Performance | Most accurate compared to experimental data. [1] |
| B3PW91 | 6-311+G(2d) |
Good Performance | Also showed high accuracy. [1] |
| B3LYP | 6-311+G(d,p) |
Good Performance | Another reliable combination. [1] |
| BVP86 | STO-3G |
Worst Performance | Least accurate combination. [1] |
| PBEPBE | STO-3G |
Poor Performance | Low level of theory, high error. [1] |
For a rigorous benchmark, it's crucial to have high-quality experimental data for validation. The following information for 2,6-Dimethylquinoline itself is available and can be used to validate your computational models.
The methodology from the search results can be synthesized into a general workflow for conducting and validating your own DFT benchmark for this compound. The diagram below illustrates this process.
To ensure the reliability of your benchmark, consider these key points from the research:
6-311+G(2d) basis set is a strong starting point, as it was identified as the best-performing combination for a very similar quinoline derivative [1].
The table below summarizes the key thermodynamic properties measured for this compound in a comprehensive study published in the Journal of Chemical Thermodynamics [1] [2] [3].
| State | Temperature Range (K) | Number of Data Points | Experimental Method |
|---|---|---|---|
| Crystal | Multiple series between (5 and 320) K | 80+ points in total | Adiabatic calorimetry [3] |
| Liquid | Above melting point (≈ 320 K) | 31 points in total | Adiabatic calorimetry & Differential Scanning Calorimetry (DSC) [3] |
The study provides highly precise data, including molar heat capacity at saturation pressure, molar entropy, and molar enthalpy function [3]. The standard molar enthalpy of formation in the crystalline state was determined to be 36.2 ± 0.9 kJ·mol⁻¹ [1].
The research employed several rigorous techniques to ensure data accuracy [1] [3]:
The experimental workflow for determining heat capacity and related properties is summarized in the diagram below:
| Enzyme Target | IC₅₀ Value | pIC₅₀ Value | Potency Interpretation |
|---|---|---|---|
| CYP1A2 | 3.3 µM [1] | 5.48 | Moderate potency |
| CYP2B6 | 480 µM [1] | 3.32 | Very weak potency |
The data indicates that this compound is a significantly more potent inhibitor of CYP1A2 than of CYP2B6, with a potency difference of over two orders of magnitude [1].
The inhibitory data is generated through standardized in vitro biochemical assays using recombinant human enzymes.
This compound can interact with multiple biological targets, which is visualized in the pathway below.
The diagram illustrates that this compound itself is a direct inhibitor of CYP enzymes, primarily CYP1A2. Furthermore, its chemical structure serves as a core pharmacophore, meaning it's a key component used to design more complex molecules [3] [4]. These derived compounds can be engineered to inhibit other therapeutically relevant enzymes, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are targets for Alzheimer's disease treatment [3].
The table below summarizes the key crystallographic information for this compound from a single-crystal X-ray diffraction study [1].
| Parameter | Value / Description |
|---|---|
| Chemical Formula | C₁₁H₁₁N [1] |
| Crystal System | Orthorhombic [1] |
| Space Group | P2₁2₁2₁ [1] |
| Cell Parameters | a = 5.9497 (3) Å, b = 10.6987 (8) Å, c = 13.4021 (12) Å [1] |
| Cell Volume | 853.10 (11) ų [1] |
| Measurement Temperature | 113 K [1] |
| R Factor | 0.041 [1] |
| Planarity | The quinoline ring and both methyl groups are nearly coplanar [1]. |
| Disorder | Hydrogen atoms of the methyl groups are disordered over two sites with 50:50 occupancy [1]. |
Crystallization Protocol [1]
Relevance in Drug Development
The following diagram illustrates the molecular structure and crystal packing of this compound, based on the crystallographic data.
The following table summarizes the core experimental and computational data that validates the use of the B3LYP method for 2,6-Dimethylquinoline and similar molecules.
| Aspect | Experimental Data & Methodology | Computational Method & Validation Result |
|---|
| Thermodynamic Properties | Measured Properties: Standard thermodynamic properties for gaseous this compound, including ideal gas molar entropies, enthalpies, and Gibbs free energies of formation (298.15 K to 700 K).
Experimental Methods: Adiabatic heat-capacity calorimetry, vibrating-tube densimetry, comparative ebulliometry, inclined-piston gauge manometry, differential-scanning calorimetry (DSC), and combustion calorimetry [1]. | Method: B3LYP/6-31+G(d,p)
Validation: Independent calculations of ideal gas entropies were in "excellent accord" with calorimetric results. This mutual validation confirms the method's reliability for methylquinolines [1]. | | General Quinoline Derivatives | Measured Properties: Electronic structure, structural characteristics, and spectroscopic properties (FT-IR) of a quinoline derivative (2-chloro-6,8-dimethylquinoline-3-carboxaldehyde) [2].
Experimental Methods: FT-IR spectroscopy using the KBr pellet method [2]. | Method: Density Functional Theory (DFT) with various functionals and basis sets.
Validation: A series of benchmark calculations were performed. The theoretical results showed strong agreement with experimental FT-IR spectra, validating the chosen DFT approaches [2]. | | Bond Dissociation Enthalpies | Measured Properties: Gas-phase enthalpies of formation for β-diketones and their radicals, O-H and C-H bond dissociation enthalpies (BDEs) [3]. | Method: B3LYP/6-311+G(2d,2p)//B3LYP/6-31G(d)
Validation: Computed gas-phase enthalpies of formation for neutral molecules were in "excellent agreement" with available experimental data [3]. |
For transparency and reproducibility, here are the detailed methodologies for the key experiments cited:
The validated computational approach involves several key steps to ensure accuracy, from determining the molecular structure to calculating its properties. The following diagram illustrates this workflow:
The following table summarizes available data on physical properties and sources for these compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point | Purity/Availability | Source/Natural Origin |
|---|---|---|---|---|---|---|
| 2,6-Dimethylquinoline | 877-43-0 | C₁₁H₁₁N | 157.22 g/mol | 57-60 °C [1] [2] | ≥ 99% (GC) [2] | Roots of Peucedanum praeruptorum [1] |
| 2-Methylquinoline | Information not in search results | - | - | - | - | - |
| 5,7-Dibromo-2-methyl-8-hydroxyquinoline (Broquinaldol) | Information not in search results | - | - | - | - | - |
Several studies highlight the potential of 2-methylquinoline derivatives as anticancer agents, though they target different cancer types and pathways, making a direct performance comparison difficult.
2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ): This compound, found in fermented wheat germ extract, demonstrated efficacy in non-small cell lung cancer (NSCLC) cells.
8-(benzyloxy)-5,7-dibromo-2-methylquinoline derivatives: These synthetic derivatives, particularly compound 10l, showed high potency against triple-negative breast cancer (TNBC) MDA-MB-468 cells.
The diagrams below illustrate the key molecular mechanisms of the compounds discussed.
The table below summarizes the key thermodynamic properties and critical data for 2,6-Dimethylquinoline.
| Property | Value / Description | Reference / Method |
|---|---|---|
| Chemical Structure | C({11})H({11})N | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| CAS Registry Number | 877-43-0 | [2] [1] |
| Melting Point | 57–59 °C (lit.) | [1] |
| Boiling Point | 266–267 °C | [1] |
| Critical Temperature | Measured via Differential Scanning Calorimetry (DSC) | [2] |
| Critical Pressure | Estimated | [2] |
| Critical Density | Estimated | [2] |
| Standard Gas Phase Thermodynamic Properties | Molar entropies, enthalpies, and Gibbs free energies of formation derived for the ideal gas state (298.15 K to 700 K) | [2] |
| Vapor Pressure (Antoine Equation)| log10(P) = A − (B / (T + C)) P = vapor pressure (bar), T = temperature (K) A=4.03965, B=1735.613, C=-108.278 (461.61 K to 539.44 K) | [3] |
The thermodynamic data for this compound was obtained through a suite of rigorous experimental techniques [2]:
The experimental results for this compound and other methylquinolines were mutually validated with computational methods [2]. Independent calculations of the ideal gas entropies were performed using the B3LYP/6-31+G(d,p) model chemistry, which accounts for hindered internal rotations. These computational results were found to be in excellent accord with the calorimetric data, confirming the reliability of both the experimental and computational approaches.
The following diagram maps the logical workflow and relationships between the key experimental steps involved in determining the thermodynamic properties of a compound like this compound.
Irritant